6-Azido-6-deoxy-D-glucose

Descripción general

Descripción

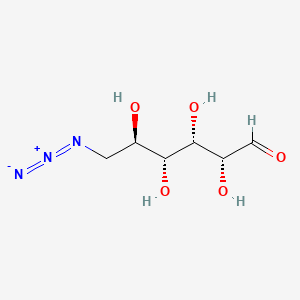

6-Azido-6-deoxy-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth position is replaced by an azido group. This compound is known for its applications in bioorthogonal chemistry, particularly in the visualization of protein-specific glycation in living cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-D-glucose typically involves the substitution of the hydroxyl group at the sixth position of D-glucose with an azido group. This can be achieved through a multi-step process starting from D-glucose, involving protection, activation, azide introduction, and deprotection steps. Another method involves the use of 6-azidohexyl nitrate and sodium hydroxide in a chemoenzymatic reaction.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

6-Azido-6-deoxy-D-glucose undergoes various chemical reactions, including:

Click Chemistry: It readily undergoes copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to form stable triazole linkages.

Reduction: The azide group can be reduced to an amine group, yielding 6-amino-6-deoxy-D-glucose.

Common Reagents and Conditions

Click Chemistry: Copper catalysts or strain-promoted conditions are commonly used.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Major Products

Click Chemistry: Triazole-linked products.

Reduction: 6-amino-6-deoxy-D-glucose.

Aplicaciones Científicas De Investigación

6-Azido-6-deoxy-D-glucose has several applications in scientific research:

Bioorthogonal Chemistry: Used as a chemical reporter to visualize protein-specific glycation in living cells.

Glycobiology Research: Incorporated into glycans, mimicking natural glycosylation processes.

Drug Delivery Systems: Potential pathways for drug delivery systems due to its ability to be selectively labeled via bioorthogonal reactions.

Mecanismo De Acción

6-Azido-6-deoxy-D-glucose enters cells through glucose transporters and is metabolized by cellular enzymes similarly to glucose. It can be incorporated into glycans, mimicking natural glycosylation processes. The azide group remains unreactive towards endogenous biomolecules, allowing for selective labeling via bioorthogonal reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Azido-2-deoxy-D-glucose

- 6-Azido-6-deoxy-D-galactose

- 1-Azido-1-deoxy-β-D-glucopyranoside

- 1-Azido-1-deoxy-β-D-galactopyranoside

- 2-Deoxy-D-glucose

Uniqueness

6-Azido-6-deoxy-D-glucose is unique due to its specific substitution at the sixth position, which allows it to be used in bioorthogonal chemistry for the selective labeling of glycoconjugates. This makes it particularly valuable in the study of protein-specific glycation and other glycosylation processes .

Actividad Biológica

6-Azido-6-deoxy-D-glucose (6AzGlc) is a modified glucose derivative that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including cell biology, immunology, and metabolic studies. This article provides a comprehensive overview of the biological activity of 6AzGlc, supported by relevant data, case studies, and research findings.

6AzGlc is synthesized through the azidation of D-glucose, typically using sodium azide in a polar aprotic solvent like DMF. The reaction conditions can significantly affect the yield and purity of the final product. For instance, a reported yield of 38% was achieved via classical Fischer-Glycosylation methods . The compound appears as a white powder with a high purity limit (>95%) when commercially available .

6AzGlc functions as a metabolic reporter in cells, mimicking glucose metabolism. It is taken up by glucose transporters (GLUTs), which facilitate its entry into cells. Studies have shown that 6AzGlc uptake is dose-dependent and can be inhibited by D-glucose and other GLUT inhibitors like cytochalasin B . This suggests that 6AzGlc can effectively compete with glucose for transporter binding.

Cellular Uptake Studies

Research has demonstrated that 6AzGlc can be utilized as a substrate for various GLUTs, leading to its incorporation into cellular metabolic pathways. In vitro studies using different cell lines (e.g., K562, HL60S) revealed significant uptake of 6AzGlc, with fluorescence microscopy confirming its localization within the cytoplasm . The uptake kinetics indicate a rapid initial uptake followed by a plateau phase, consistent with typical glucose transport dynamics.

Immunological Applications

In vivo studies have highlighted the utility of 6AzGlc in immunological contexts. For example, in mouse models subjected to lipopolysaccharide (LPS)-induced inflammation, increased uptake of 6AzGlc was observed in activated splenic B and T cells. This suggests that 6AzGlc can serve as a marker for cellular activation states during immune responses . Additionally, it has been shown to label specific immune cell populations in ischemic stroke models .

Glycosylation Studies

Beyond its role as a metabolic reporter, 6AzGlc has implications in glycosylation research. It can be transformed into UDP-6AzGlcNAc, which is involved in protein glycosylation processes. This transformation is mediated by enzymes such as glutamine fructose-6-phosphate aminotransferase (GFAT) . The ability to track glycosylation events in living cells makes 6AzGlc a valuable tool for studying post-translational modifications.

Case Studies

- Cancer Research : In xenograft models of cancer, co-injection of 6AzGlc with GLUT inhibitors resulted in reduced uptake signals in tumor cells. This finding underscores the potential of using 6AzGlc for imaging and therapeutic strategies targeting glucose metabolism in tumors .

- Metabolic Disorders : Studies involving Drosophila have indicated that modifications like those introduced by 6AzGlc are essential for survival under metabolic stress conditions. This highlights its relevance in understanding metabolic diseases .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Azido derivative of D-glucose |

| Synthesis Yield | Approximately 38% via Fischer-Glycosylation |

| Cellular Uptake Mechanism | Utilizes GLUTs; competitive inhibition by D-glucose |

| Immunological Significance | Increased uptake in activated immune cells during inflammation |

| Glycosylation Role | Can be converted to UDP-6AzGlcNAc for tracking glycosylation events |

| Applications | Cancer imaging, metabolic disease research, glycosylation studies |

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYJIJWKSGKYTQ-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943099 | |

| Record name | 6-Azido-6-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20847-05-6 | |

| Record name | 6-Azido-6-deoxy-D-glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020847056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azido-6-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azido-6-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AZIDO-6-DEOXY-D-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657MVC6EQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the azido group in 6-azido-6-deoxy-D-glucose enable its use in bioconjugation and what are the implications for studying glycation?

A: The azido group in this compound serves as a bioorthogonal handle, allowing for selective reactions with alkynes via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) []. This characteristic makes this compound a valuable tool for bioconjugation.

Q2: Can this compound be utilized in the synthesis of more complex carbohydrates and what are the advantages of such an approach?

A: Yes, this compound serves as a valuable precursor for synthesizing modified oligosaccharides and polysaccharides []. It can be enzymatically incorporated into larger structures using glycosyltransferases or glycosynthases, offering regio- and stereoselectivity [].

Q3: How does the substitution of the hydroxyl group with an azido group at the C-6 position of glucose influence its interaction with cellobiose phosphorylase?

A: Research indicates that cellobiose phosphorylase tolerates the replacement of the hydroxyl group with an azido group at the C-6 position of glucose []. This enzyme can utilize this compound as a substrate in its reverse reaction, forming a heterodisaccharide with glucose-1-phosphate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.